3-(o-Ethylphenyl)-5-(p-methoxyphenyl)-s-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Ethylphenyl)-5-(p-methoxyphenyl)-s-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an o-ethylphenyl group and a p-methoxyphenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Ethylphenyl)-5-(p-methoxyphenyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-ethylphenylhydrazine with p-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(o-Ethylphenyl)-5-(p-methoxyphenyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(o-Ethylphenyl)-5-(p-methoxyphenyl)-s-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(o-Methylphenyl)-5-(p-methoxyphenyl)-s-triazole
- 3-(o-Ethylphenyl)-5-(p-chlorophenyl)-s-triazole
- 3-(o-Ethylphenyl)-5-(p-hydroxyphenyl)-s-triazole
Uniqueness
3-(o-Ethylphenyl)-5-(p-methoxyphenyl)-s-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of both o-ethylphenyl and p-methoxyphenyl groups can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
CAS No. |
85303-99-7 |
---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O/c1-3-12-6-4-5-7-15(12)17-18-16(19-20-17)13-8-10-14(21-2)11-9-13/h4-11H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
QXHDWDUFNHWYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.